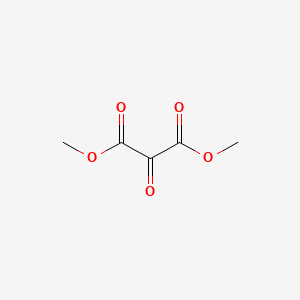

Dimethyl 2-oxomalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOCYQDSDXLBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338213 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-40-6 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-Oxomalonate: A Comprehensive Technical Guide for Scientific Professionals

Introduction

Dimethyl 2-oxomalonate, also known as dimethyl mesoxalate, is a highly functionalized organic compound with significant potential in synthetic chemistry. Its vicinal tricarbonyl structure, featuring a central electrophilic ketone flanked by two methyl ester groups, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of dimethyl 2-oxomalonate, including its properties, synthesis, reactivity, and practical applications for researchers, scientists, and professionals in drug development.

Core Properties and Identification

Dimethyl 2-oxomalonate is a reactive chemical intermediate. While some of its physical properties are not extensively documented in readily accessible literature, key identification parameters and known data are summarized below.

| Property | Value | Source |

| CAS Number | 3298-40-6 | [1] |

| Molecular Formula | C₅H₆O₅ | [1] |

| Molecular Weight | 146.10 g/mol | [1] |

| IUPAC Name | dimethyl 2-oxopropanedioate | [1] |

| Synonyms | Dimethyl mesoxalate, Dimethyl ketomalonate | [1] |

| Boiling Point | 83-84 °C at 11 mmHg | [2] |

| Melting Point | Not experimentally determined in available literature. | |

| Density | Not experimentally determined in available literature. |

Synthesis of Dimethyl 2-Oxomalonate

The preparation of dimethyl 2-oxomalonate can be reliably achieved through the ozonolysis of dimethyl benzalmalonate. This method provides the target compound in good yield and purity. The causality behind this experimental choice lies in the efficiency and selectivity of ozone in cleaving the carbon-carbon double bond of the benzalmalonate precursor to generate the desired ketone functionality.

Experimental Protocol: Synthesis via Ozonolysis[2]

This protocol is adapted from a well-established procedure for the synthesis of dialkyl mesoxalates.

Step 1: Preparation of Dimethyl Benzalmalonate

The precursor, dimethyl benzalmalonate, is synthesized via a Knoevenagel condensation between benzaldehyde and dimethyl malonate.

Step 2: Ozonolysis of Dimethyl Benzalmalonate

-

A solution of dimethyl benzalmalonate (e.g., 0.1 mol) in a suitable solvent such as dichloromethane (200 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a trap.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A stream of ozone is bubbled through the solution. The progress of the reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Once the reaction is complete, the solution is purged with a stream of oxygen or nitrogen to remove the excess ozone.

Step 3: Reductive Work-up

-

To the cold solution from Step 2, a reducing agent is added to quench the ozonide intermediate and prevent the formation of unwanted byproducts. Triphenylphosphine (1.1 equivalents) is a suitable choice.

-

The mixture is allowed to warm slowly to room temperature and stirred for several hours.

Step 4: Purification

-

The solvent is removed under reduced pressure.

-

The residue is purified by vacuum distillation to yield dimethyl 2-oxomalonate as a colorless to pale yellow liquid. The product should be collected at 83-84 °C under a vacuum of 11 mmHg.[2]

Caption: Synthesis workflow for dimethyl 2-oxomalonate via ozonolysis.

Chemical Reactivity and Applications in Synthesis

The reactivity of dimethyl 2-oxomalonate is dominated by the electrophilic nature of the central ketone, which is activated by the two adjacent electron-withdrawing ester groups. This makes it a potent electrophile for a variety of nucleophiles and a reactive partner in pericyclic reactions. While specific examples in the literature for the dimethyl ester are less common than for its diethyl counterpart, the reactivity principles are directly analogous.

Nucleophilic Addition Reactions

The carbonyl carbon of dimethyl 2-oxomalonate is highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and amines. These reactions typically result in the formation of tertiary α-hydroxy malonates, which are versatile intermediates for further synthetic transformations.

Hetero-Diels-Alder Reactions

As a highly electron-deficient dienophile, dimethyl 2-oxomalonate is an excellent partner in hetero-Diels-Alder reactions with electron-rich dienes.[1] This [4+2] cycloaddition provides a direct route to functionalized dihydropyran rings, which are common structural motifs in many natural products and biologically active molecules. The choice of an oxomalonate in this context is driven by its ability to act as a carbonyl equivalent, leading to heterocyclic systems.

Caption: Hetero-Diels-Alder reaction of dimethyl 2-oxomalonate.

Relevance in Drug Development

While direct applications of dimethyl 2-oxomalonate in the synthesis of specific marketed drugs are not widely reported, its precursors and related structures, such as dimethyl malonate and dialkyl halo-malonates, are fundamental building blocks in pharmaceutical chemistry. They are used in the synthesis of a variety of active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The unique functionality of dimethyl 2-oxomalonate makes it a promising, albeit underutilized, scaffold for the generation of novel compound libraries in drug discovery programs.

Spectroscopic Characterization

Detailed, publicly accessible NMR and IR spectra for dimethyl 2-oxomalonate are scarce. However, based on its structure, the following spectral characteristics are expected:

-

¹H NMR: A single sharp singlet in the region of 3.8-4.0 ppm, corresponding to the six equivalent protons of the two methyl ester groups.

-

¹³C NMR: Resonances for the methyl carbons would be expected around 53-55 ppm. The ester carbonyl carbons would appear significantly downfield, likely in the range of 160-165 ppm. The central ketone carbonyl carbon would be the most downfield, anticipated in the region of 180-190 ppm.

-

IR Spectroscopy: Strong absorption bands characteristic of carbonyl groups will be prominent. A band for the ketone C=O stretch is expected around 1740-1760 cm⁻¹, while the ester C=O stretch would appear at a slightly higher frequency, likely in the 1750-1770 cm⁻¹ range. C-O stretching vibrations for the ester groups would also be present in the 1200-1300 cm⁻¹ region. A vapor-phase IR spectrum is available for reference on PubChem.[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would likely involve the loss of methoxy (•OCH₃, m/z = 31) and carbomethoxy (•COOCH₃, m/z = 59) radicals. A GC-MS spectrum is available for reference on PubChem.[1]

Handling, Storage, and Safety

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Hazards: Based on analogous compounds, dimethyl 2-oxomalonate is expected to be an irritant to the skin, eyes, and respiratory system.[3][4] It may be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

PubChem. (n.d.). Dimethyl 2-oxomalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Tietze, L. F., & Bratz, M. (1991). DIALKYL MESOXALATES BY OZONOLYSIS OF DIALKYL BENZALMALONATES: DIMETHYL MESOXALATE. Organic Syntheses, 70, 214. doi:10.15227/orgsyn.070.0214. Available at: [Link]

- Merck. (n.d.). Dimethyl oxalate Safety Data Sheet. Retrieved from a representative SDS for a related compound. A direct, stable URL is not available, but such documents can be found on supplier websites like Sigma-Aldrich/Merck.

Sources

Dimethyl 2-oxomalonate synthesis and discovery

An In-depth Technical Guide to the Synthesis and Discovery of Dimethyl 2-Oxomalonate

Abstract

Dimethyl 2-oxomalonate, also known as dimethyl mesoxalate, is a pivotal reagent in organic synthesis, valued for the electrophilic nature of its central carbonyl group. This vicinal tricarbonyl compound serves as a versatile building block for a wide array of chemical transformations, including cycloadditions, ene reactions, and the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for dimethyl 2-oxomalonate. We will dissect key protocols, from classical oxidation techniques to modern, high-yield procedures, offering insights into the mechanistic underpinnings and practical considerations essential for researchers, chemists, and professionals in drug development.

Introduction: The Chemical Identity and Significance of Dimethyl 2-Oxomalonate

Dimethyl 2-oxomalonate (C₅H₆O₅) is the dimethyl ester of mesoxalic acid, the simplest α-ketodicarboxylic acid.[1] Its structure is characterized by a central ketone flanked by two methoxycarbonyl groups, which strongly polarize the carbonyl carbon, rendering it highly electrophilic and reactive. This reactivity is the cornerstone of its utility in synthetic chemistry.

The molecule is a valuable precursor in various carbon-carbon and carbon-heteroatom bond-forming reactions. It acts as a potent dienophile in Diels-Alder reactions and a key component in Baylis-Hillman and aldol-type additions.[1] Its application extends to the synthesis of pharmaceuticals and other biologically active compounds, where the precise introduction of functionalized quaternary centers is often a critical step.

Historical Perspective: The Discovery of Oxomalonates

The journey to understanding and synthesizing oxomalonates began in the late 19th century. While the dimethyl ester's specific discovery is less documented, the foundational work was laid with its diethyl analog, diethyl 2-oxomalonate.

In 1892 , Richard Anschütz and his colleagues reported the first synthesis of diethyl 2-oxomalonate in a pure form.[1] Their method involved the decomposition of the barium salt of alloxan to yield oxomalonic acid, which was subsequently esterified using ethanol in the presence of hydrogen chloride.[1]

Prior to this, Louis Bouveault had developed a method involving the nitrosation of diethyl malonate to form its isonitrosoester. This intermediate was then oxidized using dinitrogen tetroxide (N₂O₄) to yield the desired diethyl oxomalonate.[1] This oxidative approach, while historically significant, foreshadowed many of the modern strategies that rely on the direct oxidation of the active methylene group in malonic esters. These early investigations were crucial in establishing the fundamental chemistry of this class of compounds, paving the way for the more refined synthetic methods used today.

Modern Synthetic Strategies: From Classical Oxidations to High-Efficiency Protocols

The synthesis of dimethyl 2-oxomalonate has evolved significantly from its early precedents. Modern methods are typically categorized into two main approaches: the direct oxidation of dimethyl malonate and the ozonolysis of unsaturated malonate derivatives. The choice of method often depends on the desired scale, available equipment, and safety considerations.

Direct Oxidation of Dimethyl Malonate

The most direct route involves the oxidation of the C-H bonds of the methylene group in dimethyl malonate. The challenge lies in achieving selective oxidation to the ketone without causing C-C bond cleavage or over-oxidation.

One of the classical methods for oxidizing an active methylene group adjacent to a carbonyl is the Riley oxidation, using selenium dioxide (SeO₂).[2] This reagent can convert α-methylene groups into 1,2-dicarbonyl compounds.

-

Mechanism Insight: The reaction is believed to proceed through an ene reaction followed by a[1][3]-sigmatropic rearrangement of the resulting allylic selenite ester. Subsequent hydrolysis yields the ketone and elemental selenium. While effective for many substrates, the direct oxidation of malonic esters with SeO₂ is often plagued by low yields, with reports for the diethyl ester hydrate being as low as 23%.[1] The toxicity of selenium compounds also necessitates careful handling and disposal.

-

Causality in Protocol: The reaction is typically run in a solvent like dioxane or acetic acid under reflux conditions to achieve a reasonable reaction rate.[4] The workup involves filtering off the precipitated elemental selenium. Due to its modest yield for this specific transformation, it is now less commonly employed compared to more efficient alternatives.

This approach, echoing Bouveault's early work, involves the use of nitrogen oxides. A modified version of this synthesis using dinitrogen tetroxide (N₂O₄) can afford the product in high crude yield (up to 90%).[1]

-

Mechanism Insight: The reaction proceeds by converting the malonate into an isonitroso derivative, which is then oxidized to the keto form. Dinitrogen trioxide (N₂O₃) can also be used as the oxidant.[1]

-

Trustworthiness & Limitations: While high-yielding, this method is operationally complex and involves highly toxic and corrosive reagents. The use of dinitrogen trioxide generated from arsenic(III) oxide and nitric acid is particularly hazardous due to the carcinogenicity of the arsenic precursor, making this route unsuitable for many laboratory and all industrial settings.[1]

A reliable and effective laboratory-scale synthesis involves the ozonolysis of a precursor, dimethyl benzalmalonate.[5] This method, detailed by L.F. Tietze, avoids the direct and often sluggish oxidation of the malonate C-H bond.

-

Mechanism Insight: The synthesis is a two-step process. First, dimethyl malonate undergoes a Knoevenagel condensation with benzaldehyde to form dimethyl benzalmalonate. The resulting electron-rich double bond is then readily cleaved by ozone at low temperatures (−78 °C) to form an ozonide intermediate. Reductive workup, typically with dimethyl sulfide or triphenylphosphine, cleaves the ozonide to yield dimethyl 2-oxomalonate and benzaldehyde.[3]

-

Causality in Protocol: The low temperature is critical to control the exothermic ozonolysis reaction and prevent side reactions. The choice of a reductive workup agent is crucial to prevent the formation of carboxylic acids. Dimethyl sulfide is effective but produces dimethyl sulfoxide (DMSO), which can complicate purification. Triphenylphosphine is an alternative that produces triphenylphosphine oxide, a solid that can often be removed by filtration or chromatography.[3]

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes starting from dimethyl malonate.

Caption: Key synthetic routes to Dimethyl 2-Oxomalonate.

Quantitative Data and Protocol Comparison

To aid in the selection of an appropriate synthetic method, the following table summarizes the key parameters of the discussed protocols.

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Riley Oxidation | Dimethyl Malonate | SeO₂ | ~20-30%[1] | Single step | Low yield, toxic reagent |

| Nitrogen Oxides | Dimethyl Malonate | N₂O₄ or N₂O₃ | 75-90%[1] | High yield | Highly toxic/corrosive reagents, complex setup |

| Ozonolysis | Dimethyl Benzalmalonate | O₃, Me₂S / PPh₃ | 76%[1] | Good yield, reliable | Requires ozonizer, low temperatures, potential hazards of ozone |

Detailed Experimental Protocols

This section provides a step-by-step methodology for the ozonolysis route, which represents a reliable and well-documented laboratory-scale preparation.

Protocol: Synthesis of Dimethyl 2-Oxomalonate via Ozonolysis

This protocol is adapted from the procedure described by Tietze and Bratz for the synthesis of dialkyl mesoxalates.[5]

Part A: Knoevenagel Condensation to form Dimethyl Benzalmalonate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dimethyl malonate (1.0 eq), benzaldehyde (1.0 eq), piperidine (0.1 eq), and a suitable solvent such as toluene.

-

Reaction Execution: Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing water collection or by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude dimethyl benzalmalonate, which can often be used in the next step without further purification.

Part B: Ozonolysis to form Dimethyl 2-Oxomalonate

-

Reaction Setup: Dissolve the dimethyl benzalmalonate (1.0 eq) in dry dichloromethane (DCM) in a three-neck flask equipped with a gas inlet tube, a drying tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis showing the consumption of the starting material.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen gas to remove excess ozone.

-

Reductive Workup: While maintaining the low temperature, add dimethyl sulfide (DMS, 1.2 eq) dropwise. A mildly exothermic reaction may be observed. Allow the solution to slowly warm to room temperature and stir overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The crude product can be purified by vacuum distillation to afford pure dimethyl 2-oxomalonate as a colorless to pale yellow oil.[6]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the ozonolysis synthesis.

Conclusion

Dimethyl 2-oxomalonate remains a compound of significant interest in modern organic synthesis. While its discovery is rooted in classical 19th-century chemistry, the methods for its preparation have been substantially refined. The direct oxidation of dimethyl malonate, particularly with newer reagents, offers a concise route, though often with trade-offs in safety or yield. The ozonolysis of dimethyl benzalmalonate stands as a robust and reliable method for laboratory-scale synthesis, providing good yields of high-purity material. A thorough understanding of these synthetic pathways, their mechanistic details, and practical considerations is crucial for any scientist aiming to leverage the unique reactivity of this powerful electrophilic building block.

References

-

PrepChem. Synthesis of diethyl mesoxalate. PrepChem.com. [Link]

-

Wikipedia. Diethyl oxomalonate. Wikipedia, The Free Encyclopedia. [Link]

-

Jung, M. E., Shishido, K., & Davis, L. H. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry, 47(5), 891–892. [Link]

-

National Center for Biotechnology Information. Dimethyl 2-oxomalonate. PubChem Compound Database. [Link]

-

Organic Syntheses. Methyl Oxalate. Organic Syntheses Procedure. [Link]

- Google Patents.

-

Tietze, L. F., & Bratz, M. (1995). DIALKYL MESOXALATES BY OZONOLYSIS OF DIALKYL BENZALMALONATES: DIMETHYL MESOXALATE. Organic Syntheses, 71, 214. [Link]

-

Pardo, S. N., & Salomon, R. G. (1981). Diethyl oxomalonate. An improved synthesis. The Journal of Organic Chemistry, 46(12), 2598–2599. [Link]

-

MDPI. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

- Google Patents.

-

BDMAEE. diethyl oxalate. [Link]

-

Habibi, M., Bayat, Y., Marandi, R., Mehrdadsharif, A. A., & Salahi, S. (2012). One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide as a Reusable Oxidant. Asian Journal of Chemistry, 24(11), 5239-5241. [Link]

-

Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

-

Organic Syntheses. 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Organic Syntheses Procedure. [Link]

- Google Patents.

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

-

GSRS. DIETHYL MESOXALATE. [Link]

-

ResearchGate. Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. [Link]

-

ResearchGate. Selenium Dioxide As an Alternative Reagent for the Direct α-Selenoamidation of Aryl Methyl Ketones. [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

-

PMC. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]

-

Indian Academy of Sciences. Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. [Link]

-

PrepChem. Preparation of selenium dioxide. [Link]

Sources

Dimethyl 2-Oxomalonate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Trifunctional Synthetic Linchpin

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, those possessing multiple, orthogonally reactive functional groups offer unparalleled synthetic versatility. Dimethyl 2-oxomalonate, also known by its IUPAC name dimethyl 2-oxopropanedioate, stands out as a preeminent example of such a scaffold.[1] This technical guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and critical applications, particularly within the realm of pharmaceutical research and development. As a trifunctional molecule featuring a central electrophilic ketone flanked by two ester moieties, it serves as a powerful linchpin for generating molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Dimethyl 2-oxomalonate is a small, yet highly functionalized organic molecule.

IUPAC Name: dimethyl 2-oxopropanedioate[1] Synonyms: Dimethyl ketomalonate, Dimethyl mesoxalate, Propanedioic acid, oxo-, dimethyl ester[1] CAS Number: 3298-40-6[1] Molecular Formula: C₅H₆O₅[1]

The molecule's structure is characterized by a central ketone carbonyl group at the C2 position of a propane backbone, with two methyl ester groups attached to C1 and C3.

Caption: Figure 1: 2D Structure of Dimethyl 2-Oxomalonate.

The central carbonyl group is highly electrophilic, a characteristic that is somewhat moderated by the electron-withdrawing nature of the adjacent ester groups. This high electrophilicity dictates much of its reactivity. In the presence of water, dimethyl 2-oxomalonate readily forms a stable hydrate, dimethyl 2,2-dihydroxypropanedioate, a white crystalline solid. This propensity for hydration is a key consideration in its handling and reaction setup.

| Property | Value | Source |

| Molecular Weight | 146.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 164 °C | TCI Chemicals[3] |

| Density | ~1.2 g/cm³ | (Predicted) |

| Solubility | Soluble in water (with hydration), common organic solvents | [2] |

| InChIKey | VVOCYQDSDXLBEA-UHFFFAOYSA-N | [1] |

Synthesis of Dimethyl 2-Oxomalonate

The primary and most efficient route to dimethyl 2-oxomalonate involves the oxidation of the active methylene group in its precursor, dimethyl malonate. Several oxidative methods have been reported, with varying degrees of efficiency and scalability.

Caption: Figure 2: General Synthesis Workflow.

Oxidation with Selenium Dioxide

The Riley oxidation, utilizing selenium dioxide (SeO₂), is a classical method for the oxidation of α-methylene groups adjacent to carbonyls.[4] This method is effective but requires careful handling due to the toxicity of selenium compounds.[4] The reaction proceeds by an initial ene reaction followed by a[2][5]-sigmatropic rearrangement.

General Experimental Protocol: Riley Oxidation Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of dimethyl malonate. The formation of a red selenium precipitate indicates the progression of the oxidation.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl malonate (1.0 eq) and a suitable solvent such as dioxane or acetic acid.

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The elemental selenium byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield dimethyl 2-oxomalonate as a colorless oil.

Ozonolysis

A more modern and often higher-yielding method involves the ozonolysis of a precursor like dimethyl benzalmalonate.[2] This method, reported in Organic Syntheses, provides a reliable route to the desired product.

Experimental Protocol: Ozonolysis of Dimethyl Benzalmalonate Causality: This two-step procedure first creates a suitable alkene substrate (dimethyl benzalmalonate) from dimethyl malonate, which is then cleaved by ozone. The benzaldehyde starting material is chosen for its high reactivity and the crystallinity of the intermediate, which aids purification.

-

Synthesis of Dimethyl Benzalmalonate:

-

In a flask, combine dimethyl malonate (1.0 eq), benzaldehyde (1.0 eq), piperidine (0.1 eq), and benzoic acid (0.1 eq) in benzene.

-

Heat the mixture at reflux with a Dean-Stark trap to remove water. After completion, cool the mixture, wash with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by recrystallization or distillation.

-

-

Ozonolysis:

-

Dissolve the purified dimethyl benzalmalonate in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color indicates an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

-

Reductive Workup:

-

Add a reducing agent, such as dimethyl sulfide (DMS), to the cold solution to quench the ozonide intermediate.[6]

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Purification:

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to afford dimethyl 2-oxomalonate with a reported yield of 76%.[2]

-

Chemical Reactivity and Synthetic Utility

The synthetic power of dimethyl 2-oxomalonate stems from its trifunctional nature, enabling its participation in a wide array of chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[7][8] While dimethyl 2-oxomalonate itself contains ester groups that activate the (now nonexistent) central methylene protons of its precursor, its highly electrophilic central ketone readily serves as the carbonyl component for reactions with other active methylene compounds.

Mechanism: The reaction is typically catalyzed by a mild base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound (e.g., malononitrile, another malonate ester) to form a stabilized carbanion. This nucleophile then attacks the electrophilic ketone of dimethyl 2-oxomalonate. Subsequent protonation and dehydration yield the α,β-unsaturated product.[5][7][9]

Caption: Figure 3: Knoevenagel Condensation Mechanism.

Diels-Alder Reactions

The electron-deficient nature of the central carbonyl group makes dimethyl 2-oxomalonate an excellent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[10] It can react with electron-rich conjugated dienes, such as cyclopentadiene, to form six-membered rings with high stereospecificity. This reaction is a powerful tool for constructing complex cyclic and bicyclic systems.[10] The reaction with cyclic dienes typically favors the formation of the endo product due to secondary orbital interactions in the transition state.[6][11][12]

Applications in Drug Discovery and Development

The structural motifs accessible through the reactions of dimethyl 2-oxomalonate are prevalent in numerous biologically active molecules. Its ability to serve as a precursor for complex heterocycles makes it particularly valuable in medicinal chemistry.

Malonate derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including quinolone antibiotics and various antiviral agents.[3][9][13] For instance, the condensation of hydrazides with diethyl 2-oxomalonate has been employed in the synthesis of novel quinoxalinone-based compounds investigated as potential drug candidates, including for applications against SARS-CoV-2.[14] The ability to construct complex scaffolds from this relatively simple starting material underscores its importance in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For example, dimethyl (1-diazo-2-oxopropyl)phosphonate, a key reagent in the Ohira-Bestmann reaction for alkyne synthesis, is prepared from dialkyl (2-oxopropyl)phosphonate, a structural relative of dimethyl 2-oxomalonate, highlighting the utility of this class of compounds in creating versatile synthetic tools.[15][16][17][18]

Spectroscopic and Physical Data Summary

Accurate characterization is essential for confirming the identity and purity of synthetic intermediates. The following table summarizes key spectroscopic data for dimethyl 2-oxomalonate.

| Data Type | Characteristic Features |

| ¹H NMR | A single sharp singlet is expected for the six equivalent protons of the two methyl ester groups. The chemical shift will be influenced by the adjacent carbonyls. In CDCl₃, this peak typically appears around δ 3.8-4.0 ppm. |

| ¹³C NMR | Three distinct signals are expected: one for the methyl carbons (~δ 53 ppm), one for the ester carbonyl carbons (~δ 160-165 ppm), and one for the highly deshielded central ketone carbon (~δ 180-190 ppm).[19][20] |

| FT-IR (neat) | Strong, characteristic C=O stretching absorptions will be prominent. Two distinct bands are expected: one for the ester carbonyls (typically ~1740-1760 cm⁻¹) and another for the central ketone carbonyl (~1720-1740 cm⁻¹). C-O stretching bands will also be present in the 1100-1300 cm⁻¹ region.[21][22][23] |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 146 should be observable. Common fragmentation patterns include the loss of a methoxy radical (•OCH₃, M-31) and a methoxycarbonyl radical (•COOCH₃, M-59).[24][25] |

Safety and Handling

As with any active chemical reagent, proper safety protocols must be strictly followed when handling dimethyl 2-oxomalonate.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: While comprehensive toxicological data is limited, compounds of this class may cause skin and eye irritation. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it readily forms a hydrate.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Dimethyl 2-oxomalonate is a synthetically powerful and versatile building block whose utility is rooted in its unique trifunctional architecture. Its high electrophilicity and multiple reaction sites enable the efficient construction of complex cyclic, heterocyclic, and polyfunctionalized acyclic systems. From fundamental transformations like the Knoevenagel condensation and Diels-Alder reaction to its application in the synthesis of medicinally relevant scaffolds, this reagent provides a reliable and strategic entry point for advanced organic synthesis. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers and drug development professionals to fully exploit its synthetic potential in their scientific endeavors.

References

-

Wikipedia. Diethyl oxomalonate. [Link]

-

Asfandyar, M. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube, 2025. [Link]

-

Pure Chemistry. Knoevenagel condensation mechanism and applications. Pure Chemistry, 2023. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

-

Zaoui, A. et al. "A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity". PubMed Central, 2022. [Link]

- Google Patents.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. [Link]

-

ResearchGate. Synthesis of compounds (9), (10), (11). Reagents and conditions. [Link]

-

Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 2016. [Link]

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 2010. [Link]

-

Balcı, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

AdiChemistry. Selenium dioxide (SeO 2 ) - Riley oxidation. [Link]

-

Madhusudhan, G. et al. "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate". Der Pharma Chemica, 2011. [Link]

-

Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

PubMed. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. [Link]

-

ResearchGate. Synthesis of Dimethyl 2-(2Alkyl1,3-diaryl-3-oxopropyl)malonates and Their Reactions with Amines. [Link]

-

YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. [Link]

-

PubMed Central. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ChemConnections. Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]

-

Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

ResearchGate. Selenium Dioxide Oxidation. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

PubMed Central. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Pearson+. Ozonolysis of an alkene, followed by treatment with dimethyl sulf.... [Link]

-

ResearchGate. FTIR spectra at various concentrations of EG (1) + DMSO (2); w 1 = 0%,.... [Link]

- Google Patents. 2-(2,3-dimethyl phenyl)

-

Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

-

Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

-

PubChem. Dimethyl 2-oxomalonate. [Link]

Sources

- 1. Dimethyl 2-oxomalonate | C5H6O5 | CID 547679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. purechemistry.org [purechemistry.org]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 10. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemconnections.org [chemconnections.org]

- 12. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. orgsyn.org [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. surfacesciencewestern.com [surfacesciencewestern.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl 2-Oxomalonate: A Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of Dimethyl 2-oxomalonate (also known as dimethyl mesoxalate), a versatile and highly reactive reagent crucial for constructing complex molecular architectures. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explain the causality behind its synthesis and application, ensuring a foundation of scientific integrity and practical utility.

Core Molecular Attributes and Physicochemical Properties

Dimethyl 2-oxomalonate is the dimethyl ester of mesoxalic acid, representing the simplest α-ketodicarboxylic ester. Its unique structure, featuring a central electrophilic ketone flanked by two electron-withdrawing methyl ester groups, is the source of its significant reactivity.

Key Identifiers and Molecular Formula

The fundamental identity of this compound is established by its molecular formula and internationally recognized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | dimethyl 2-oxopropanedioate | PubChem[1] |

| Synonyms | Dimethyl mesoxalate, Dimethyl ketomalonate | Organic Syntheses[2], PubChem[1] |

| Molecular Formula | C₅H₆O₅ | PubChem[1] |

| Molecular Weight | 146.10 g/mol | PubChem[1] |

| CAS Number | 3298-40-6 | PubChem[1] |

| InChIKey | VVOCYQDSDXLBEA-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC(=O)C(=O)C(=O)OC | PubChem[1] |

Physicochemical Data

The physical properties of Dimethyl 2-oxomalonate are critical for its handling, purification, and use in reactions. Unlike its frequently studied diethyl analog, the pure dimethyl ester is typically generated and used with care due to its reactivity.

| Property | Value | Notes |

| Appearance | Yellow liquid | Anhydrous form.[2] |

| Boiling Point | 94°C at 20 mmHg (26.7 mbar) | The anhydrous ester is typically purified by vacuum distillation.[2] |

| Hydrate Form | Colorless crystals | The ester readily forms a stable hydrate in the presence of water, which can be isolated.[2] |

Synthesis: The Ozonolysis Pathway

The most reliable and high-yielding preparation of Dimethyl 2-oxomalonate is achieved through the oxidative cleavage of dimethyl benzalmalonate. This method, detailed in Organic Syntheses, is a trusted, peer-vetted procedure that provides the target compound in good yield and purity.[2]

The causality for this synthetic choice rests on the clean and efficient cleavage of the carbon-carbon double bond of an electron-deficient alkene by ozone. The benzalmalonate precursor is readily prepared via a Knoevenagel condensation between benzaldehyde and dimethyl malonate.

Caption: Synthetic workflow for Dimethyl 2-oxomalonate.

Experimental Protocol: Synthesis via Ozonolysis

This protocol is adapted from the procedure published in Organic Syntheses, Vol. 71, p. 214.[2] It is a self-validating system as reaction completion can be monitored chromatographically, and the product's purity is confirmed through physical constants and subsequent reactivity.

Step 1: Ozonolysis of Dimethyl Benzalmalonate

-

Dissolve dimethyl benzalmalonate (0.18 mol) in 150 mL of dichloromethane in a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet.

-

Cool the solution to 0°C using an ice bath and purge with argon for 10 minutes.

-

Pass a stream of ozone through the vigorously stirred solution for approximately 4.5 hours.

-

Expertise & Experience: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion. Excess ozone is then removed by purging with argon. This prevents unwanted side reactions during the workup.

-

-

Slowly add dimethyl sulfide (DMS, 15 mL) at 0°C to quench the ozonide.

-

Trustworthiness: The use of a reductive workup with DMS is critical. It selectively reduces the ozonide intermediate to the desired ketone and benzaldehyde, preventing over-oxidation to carboxylic acids which would occur under oxidative workup conditions (e.g., with H₂O₂).

-

Step 2: Isolation of Dimethyl Mesoxalate Hydrate

-

Continue stirring for 1 hour at 0°C and then for 2 hours at ambient temperature.

-

Blow a stream of air through the solution for 12 hours to remove excess DMS and volatile byproducts.

-

Distill the residue under reduced pressure (20 mmHg). The fraction boiling between 90-100°C contains the crude product and benzaldehyde.

-

Purify the distillate by flash chromatography on silica gel, eluting with diethyl ether.

-

Remove the solvent under reduced pressure and recrystallize the residue from ethyl acetate to yield dimethyl mesoxalate hydrate as colorless crystals (approx. 80% yield).

Step 3: Dehydration to Anhydrous Dimethyl 2-Oxomalonate

-

Dissolve the hydrate in dichloromethane (150 mL).

-

Heat the solution for 12 hours in a Soxhlet apparatus equipped with a thimble containing phosphorus pentoxide (P₄O₁₀) and basic alumina.

-

Expertise & Experience: Azeotropic removal of water using a chemical drying agent is far more effective for this sensitive compound than simple heating, which could lead to decomposition. P₄O₁₀ is a powerful dehydrating agent suitable for this purpose.

-

-

Evaporate the solvent and distill the residue under reduced pressure (bp 94°C at 20 mmHg) to yield pure, anhydrous Dimethyl 2-oxomalonate as a yellow liquid (overall yield approx. 76%).

Chemical Reactivity and Synthetic Applications

The utility of Dimethyl 2-oxomalonate stems from its highly electrophilic central carbonyl carbon. This reactivity makes it a powerful building block in a variety of transformations. Mesoxalates are recognized as highly reactive substrates for pericyclic processes, aldol reactions, and other carbon-carbon bond-forming reactions.[2]

Caption: Key reaction pathways of Dimethyl 2-oxomalonate.

Application in Diels-Alder Reactions

As a potent dienophile, Dimethyl 2-oxomalonate can participate in [4+2] cycloadditions with electron-rich dienes.[3] This provides a direct route to highly functionalized six-membered heterocyclic systems, which are valuable scaffolds in medicinal chemistry.

Application in Natural Product and Nucleoside Synthesis

The unique reactivity of Dimethyl 2-oxomalonate has been harnessed in the synthesis of complex molecular targets.

-

Total Synthesis of (–)-Aplaminal: In the total synthesis of the marine natural product (–)-Aplaminal, Dimethyl 2-oxomalonate was used in a condensation reaction with a diamine intermediate to construct a key aminal structure within the molecule.[4] This step highlights its role as a robust carbonyl source for forming complex nitrogen-containing heterocycles.

-

Synthesis of Nucleoside Analogues: A novel method for synthesizing cyclopropyl carbocyclic nucleosides utilizes a P(NMe₂)₃-mediated reductive cyclopropanation.[5][6] In this reaction, Dimethyl 2-oxomalonate reacts with N-allylheteroaromatics to form the critical cyclopropane ring fused to the carbocyclic core, demonstrating its utility in generating highly strained and biologically relevant ring systems.[5][6]

Safety and Handling

A specific Safety Data Sheet (SDS) for Dimethyl 2-oxomalonate is not widely available. Therefore, hazard assessment must be inferred from its reactive functional groups and data from close structural analogs like diethyl 2-oxomalonate and its precursor, dimethyl malonate.

-

Primary Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[7] The presence of multiple ester functionalities suggests that prolonged contact may lead to irritation.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it readily forms a hydrate.[2]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

This information is advisory and should be supplemented by institutional safety protocols and a thorough risk assessment before any experimental work is undertaken.

Conclusion

Dimethyl 2-oxomalonate is a potent and versatile reagent whose value is defined by the high electrophilicity of its central ketone. Its reliable synthesis via ozonolysis makes it accessible for complex synthetic campaigns. For the medicinal chemist and drug development professional, its demonstrated utility in constructing novel heterocyclic scaffolds, such as those found in nucleoside analogs and natural products, underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of novel chemical entities.

References

-

Diethyl oxomalonate. Wikipedia.[Link]

-

Dimethyl 2-oxomalonate. PubChem, National Center for Biotechnology Information.[Link]

-

Dialkyl Mesoxalates by Ozonolysis of Dialkyl Benzalmalonates: Dimethyl Mesoxalate. Organic Syntheses, Coll. Vol. 9, p.314 (1998); Vol. 71, p.214 (1993).[Link]

-

Huang, K-X., et al. Synthesis of cyclopropyl carbocyclic nucleoside analogues via reductive cyclopropanation of N-allylheteroaromatics with dimethyl 2-oxomalonate. ResearchGate.[Link]

-

Safety Data Sheet: Dimethyl malonate. Carl ROTH.[Link]

-

Ohyoshi, T., et al. Total Synthesis of (–)-Aplaminal by Buchwald–Hartwig Cross-Coupling of an Aminal. Electronic Supplementary Information, The Royal Society of Chemistry.[Link]

-

Synthesis of Cyclopropyl Carbocyclic Nucleosides via P(NMe2)3-Mediated Reductive Cyclopropanation. The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Physical and chemical properties of Dimethyl 2-oxomalonate

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl 2-Oxomalonate

Section 1: Introduction and Core Concepts

Dimethyl 2-oxomalonate, also known by its synonyms dimethyl mesoxalate or dimethyl ketomalonate, is a highly functionalized organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure, which features a central ketone flanked by two methyl ester groups, creates a vicinal tricarbonyl system. This arrangement renders the central carbon exceptionally electrophilic, making Dimethyl 2-oxomalonate a powerful and versatile building block for constructing complex molecular architectures.

From a field perspective, the utility of this reagent lies in its predictable yet potent reactivity. Unlike simple diesters, the activated nature of dimethyl 2-oxomalonate allows it to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. However, this high reactivity also necessitates careful handling and an understanding of its propensity to exist in equilibrium with its hydrated form, dimethyl 2,2-dihydroxypropanedioate. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and analytical characterization, grounded in established protocols and spectroscopic data.

| Identifier | Value | Source |

| IUPAC Name | dimethyl 2-oxopropanedioate | [PubChem][1] |

| Synonyms | Dimethyl mesoxalate, Dimethyl ketomalonate | [PubChem][1] |

| CAS Number | 3298-40-6 | [PubChem][1] |

| Molecular Formula | C₅H₆O₅ | [PubChem][1] |

| Molecular Weight | 146.10 g/mol | [PubChem][1] |

| Canonical SMILES | COC(=O)C(=O)C(=O)OC | [PubChem][1] |

| InChI Key | VVOCYQDSDXLBEA-UHFFFAOYSA-N | [PubChem][1] |

Section 2: Physicochemical Properties

The intrinsic reactivity of dimethyl 2-oxomalonate, particularly its tendency to react with water, means that its physical properties are often reported for its more stable hydrate form. The anhydrous form is a yellow liquid, while the hydrate exists as stable, colorless crystals.[2]

| Property | Value / Description | Source & Rationale |

| Physical Form | Anhydrous: Yellow liquid.Hydrate: Colorless crystals. | [Organic Syntheses][2]. The hydrate is isolated as a crystalline solid. The diethyl analogue is a yellow oil, suggesting a similar state for the anhydrous dimethyl ester.[3] |

| Boiling Point | ~90–100 °C at 20 mmHg | [Organic Syntheses][2]. This is the distillation range reported during its synthesis, indicating the boiling point under reduced pressure. |

| Melting Point (Hydrate) | Not explicitly reported, but isolated as crystals at room temperature. | [Organic Syntheses][2]. The procedure yields a crystalline solid after recrystallization from ethyl acetate. |

| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate. | [Organic Syntheses][2]. These solvents are used during its synthesis and purification. Its diethyl analogue is highly soluble in water, ethanol, and chloroform.[3] |

| Stability | Readily hydrates in the presence of moisture to form dimethyl 2,2-dihydroxypropanedioate. | [Organic Syntheses][2]. The synthesis protocol explicitly details the formation of the hydrate and a subsequent dehydration step if the anhydrous form is required. |

Section 3: Authoritative Synthesis and Purification Protocol

The most reliable and well-documented method for preparing dimethyl 2-oxomalonate is via the ozonolysis of dimethyl benzalmalonate, a procedure detailed by Lutz F. Tietze and Matthias Bratz in Organic Syntheses.[2] This method is advantageous because the starting material is readily accessible, the reaction is high-yielding, and the purification is straightforward.

The causality behind this choice of reaction is the selective cleavage of the carbon-carbon double bond in the benzalmalonate precursor. Ozone attacks the alkene to form an unstable molozonide, which rearranges to the ozonide. Reductive workup with dimethyl sulfide (DMS) then cleaves the ozonide to yield the desired dimethyl 2-oxomalonate and benzaldehyde. The protocol cleverly allows for the in-situ oxidation of the benzaldehyde byproduct to benzoic acid, which is easily removed.[2]

Step-by-Step Experimental Protocol

Caution: Ozone is highly toxic and should be handled in a well-ventilated fume hood with appropriate monitoring.

-

Reaction Setup: A 300-mL wash bottle equipped with a fritted glass inlet tube and a magnetic stir bar is charged with dimethyl benzalmalonate (40.0 g, 0.18 mol) dissolved in 150 mL of dichloromethane.

-

Ozonolysis: The solution is cooled to 0°C in an ice bath and purged with argon for 10 minutes. A stream of ozone is then passed through the solution with vigorous stirring for approximately 4.5 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Reductive Workup: After completion, the solution is purged with argon for 10 minutes to remove excess ozone. Dimethyl sulfide (15 mL) is added slowly while maintaining the temperature at 0°C. The reaction is stirred for 1 hour at 0°C and then for 2 hours at room temperature.

-

Byproduct Oxidation: Air is bubbled through the solution for 12 hours to oxidize the benzaldehyde byproduct to benzoic acid.

-

Initial Purification: The reaction mixture is concentrated and distilled under reduced pressure (20 mmHg), collecting the fraction boiling between 90–100°C.

-

Chromatography & Recrystallization: The resulting yellow liquid is further purified by filtration through silica gel (150 g) using diethyl ether as the eluent. The solvent is removed under reduced pressure, and the residue is recrystallized from ethyl acetate to yield dimethyl mesoxalate hydrate (23.9 g, 80%) as colorless crystals.[2]

-

Dehydration (Optional): To obtain the anhydrous form, the hydrate is dissolved in dichloromethane and heated for 12 hours in a Soxhlet apparatus containing a thimble with phosphorus pentoxide and basic alumina.[2]

Section 4: Chemical Reactivity & Applications

The synthetic utility of dimethyl 2-oxomalonate is dictated by the high electrophilicity of its central carbonyl carbon. This reactivity is a direct consequence of the inductive electron-withdrawing effects of the two adjacent ester groups.

Key Reaction Classes

-

Hydration: As established, the compound readily reacts with water to form a stable gem-diol (hydrate).[2] This process is reversible, and the anhydrous form can be regenerated by azeotropic distillation. For many reactions, the hydrate can be used directly, as the equilibrium can be shifted under the reaction conditions.

-

Diels-Alder Reaction: Dimethyl 2-oxomalonate is a superb dienophile for [4+2] cycloaddition reactions. Its electron-deficient nature allows it to react efficiently with electron-rich dienes.[3] This provides a powerful method for synthesizing highly substituted six-membered heterocyclic rings. The choice of a dimethyl ester over a diethyl ester can sometimes accelerate the reaction due to reduced steric hindrance.

-

Nucleophilic Addition: The central carbonyl is susceptible to attack by a wide range of nucleophiles, including amines, organometallics, and enolates.[4] These reactions provide access to α-hydroxy malonate derivatives, which are valuable precursors for amino acids and other functionalized molecules.

Section 5: Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of dimethyl 2-oxomalonate. Due to its high reactivity, spectra may show evidence of the hydrate if moisture is present.

Mass Spectrometry

The electron ionization (EI) mass spectrum provides key fragmentation patterns for identification.

| m/z (relative intensity) | Assignment | Rationale |

| 59 | [COOCH₃]⁺ | Base Peak. A very common and stable fragment for methyl esters resulting from alpha-cleavage. |

| 29 | [CHO]⁺ | A common fragment in carbonyl-containing compounds. |

| 45 | [OCH₃]⁺ or [COOH]⁺ | Fragmentation of the ester or rearranged species. |

| 146 | [M]⁺ | Molecular ion. May be weak or absent due to the lability of the tricarbonyl system. |

| Data sourced from PubChem, based on NIST Mass Spectrometry Data Center.[1] |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the three carbonyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| ~1750-1735 | C=O Stretch (Ester) | Strong | The two ester carbonyls will produce a strong, potentially broad or split, absorption band in this region. |

| ~1720 | C=O Stretch (Ketone) | Strong | The central ketone carbonyl is conjugated with the ester carbonyls, which typically lowers its stretching frequency slightly. |

| ~1250-1150 | C-O Stretch (Ester) | Strong | Characteristic strong stretching vibrations for the C-O single bonds of the ester groups. |

| ~2960 | C-H Stretch (Methyl) | Medium | Aliphatic C-H stretching from the two methyl groups. |

| Data is predicted based on characteristic functional group frequencies.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is predicted, as experimental spectra are not widely available. Chemical shifts are referenced to TMS.

¹H NMR (Predicted): The proton NMR spectrum is expected to be very simple, showing only a single peak for the six equivalent protons of the two methyl ester groups.

-

δ ~3.9 ppm (s, 6H): The chemical shift is downfield due to the deshielding effect of the adjacent carbonyl groups.

¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by three distinct carbonyl resonances.

-

δ ~180 ppm (C=O, ketone): The central ketonic carbon is highly deshielded.

-

δ ~165 ppm (C=O, ester): The two equivalent ester carbonyl carbons.

-

δ ~54 ppm (-OCH₃): The two equivalent methyl carbons of the esters.

Section 6: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to treat Dimethyl 2-oxomalonate as a highly reactive and potentially hazardous chemical. A specific, verified Safety Data Sheet (SDS) for CAS 3298-40-6 was not available through public databases at the time of this writing; therefore, a conservative approach based on its chemical structure and data from analogous compounds is mandatory.

-

Hazard Overview: Based on related malonates, the compound should be considered an irritant to the eyes, skin, and respiratory tract. Its high electrophilicity suggests it can react with biological nucleophiles.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat.

-

Handling: Avoid contact with moisture to prevent hydration. Use an inert atmosphere (e.g., argon or nitrogen) for transfers if the anhydrous form is required. Avoid heating in the presence of incompatible materials such as strong acids, bases, or oxidizing agents.

-

Storage: Store in a tightly sealed container under an inert atmosphere. Commercial suppliers recommend cold-chain transportation, suggesting storage in a refrigerator (+2 to +8 °C) is prudent to minimize decomposition over time.

-

Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

A thorough, site-specific risk assessment must be conducted by qualified personnel before any experimental work is undertaken.

References

-

Tietze, L. F., & Bratz, M. (1993). DIALKYL MESOXALATES BY OZONOLYSIS OF DIALKYL BENZALMALONATES: DIMETHYL MESOXALATE. Organic Syntheses, 71, 214. doi:10.15227/orgsyn.071.0214. [Link]

- This reference number is intentionally left blank.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 547679, Dimethyl 2-oxomalonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Dimethyl Oxalate in Modern Organic Synthesis. Retrieved from [Link]

- This reference number is intentionally left blank.

-

Okano, K., & Morimoto, T. (2020). Diethyl Mesoxalate, A Representative Tricarbonyl Compound – A Useful Synthetic Tool Possessing Diverse Reactivities. The Chemical Record, 20(11), 1279-1291. [Link]

-

Wikipedia contributors. (n.d.). Ketone. In Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Diethyl oxomalonate. In Wikipedia. Retrieved from [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

Sources

Theoretical Frameworks for Understanding Dimethyl 2-oxomalonate Reactivity: A Computational Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dimethyl 2-oxomalonate (DMOM) is a highly versatile and reactive building block in organic synthesis, primarily due to the pronounced electrophilicity of its central carbonyl carbon. This guide provides a deep dive into the theoretical underpinnings of DMOM's reactivity, leveraging computational chemistry to elucidate its electronic structure and predict its behavior in key synthetic transformations. We will explore the application of Frontier Molecular Orbital (FMO) theory and the Distortion/Interaction model to understand its role in cycloadditions, nucleophilic additions, and ene reactions. This document serves as a practical resource for researchers, offering not only mechanistic insights but also a detailed protocol for conducting theoretical studies to predict and rationalize experimental outcomes in drug discovery and development.

Introduction: The Synthetic Power of a Highly Electrophilic Ketone

Dimethyl 2-oxomalonate (DMOM), also known as dimethyl mesoxalate, is the simplest member of the oxodicarboxylic acid esters. Its structure is characterized by a central ketone flanked by two electron-withdrawing methyl ester groups. This arrangement polarizes the central carbonyl group to a significant degree, rendering it a potent electrophile and a highly active participant in a variety of pericyclic and addition reactions.[1] Its utility in synthesis is expansive, enabling the construction of complex carbocyclic and heterocyclic scaffolds that are often central to pharmaceutical compounds.[2]

However, this high reactivity also presents challenges. DMOM readily reacts with atmospheric moisture to form the crystalline dihydrate, dimethyl 2,2-dihydroxypropanedioate, which moderates the extreme electrophilicity of the central carbonyl.[3] Understanding the intrinsic reactivity of the anhydrous form is therefore crucial for designing and controlling synthetic transformations. This guide employs the principles of computational organic chemistry to dissect the factors governing DMOM's reactivity, providing a predictive framework for its application in complex synthetic routes.[4]

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The reactivity of any molecule is fundamentally governed by its electronic structure. For DMOM, the key lies in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO theory provides a powerful, qualitative framework for predicting how molecules will interact.[5]

-

The LUMO: The Heart of Electrophilicity: The LUMO of DMOM is the primary determinant of its electrophilic character.[6][7] Computational analyses reveal that the LUMO is predominantly localized on the π* orbital of the central C=O bond. Its low energy level makes it highly accessible for interaction with the HOMO of potential nucleophiles or dienes. This low-lying LUMO explains DMOM's exceptional performance as a dienophile in Diels-Alder reactions and as an electrophile in reactions with a wide range of nucleophiles.

-

The HOMO: A Secondary Role: The HOMO of DMOM is primarily located on the oxygen atoms of the ester carbonyls. As this orbital holds the molecule's highest-energy electrons, it dictates its potential as a nucleophile.[6] However, due to the electron-withdrawing nature of the adjacent carbonyls, the HOMO energy is relatively low, making DMOM a weak nucleophile. Its chemistry is overwhelmingly dominated by its electrophilic nature via its LUMO.

This HOMO-LUMO profile firmly establishes DMOM as a potent electron-accepting species, readily engaging with electron-rich reaction partners.

Theoretical Analysis of Key Reaction Classes

Computational chemistry allows us to model reaction pathways, calculate activation barriers, and understand the subtle electronic and steric factors that determine the outcome of a reaction.

[4+2] Cycloaddition Reactions (Diels-Alder)

In Diels-Alder reactions, DMOM functions as a superior dienophile, equivalent to a carbon dioxide synthon, reacting readily with electron-rich dienes.[1] Theoretical models are invaluable for dissecting this reactivity.

The Distortion/Interaction Model: This powerful computational model, also known as the Activation Strain Model, deconstructs the activation barrier (ΔE‡) of a reaction into two components:[2]

-

Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

-

Interaction Energy (ΔE_int): The stabilizing energy released when the distorted reactants interact to form the transition state.

For the reaction of DMOM with a diene, the model shows that while significant energy is required to distort the planar diene into its transition state conformation, the exceptionally strong interaction energy between the diene's HOMO and DMOM's LUMO overcomes this penalty, leading to a low overall activation barrier.[2] This favorable interaction energy is a direct consequence of the low energy of DMOM's LUMO.

dot

Caption: Distortion/Interaction model for a Diels-Alder reaction.

Reactions with Nucleophiles

The pronounced electrophilicity of DMOM's central carbonyl makes it a prime target for a vast array of nucleophiles, including carbanions (like malonate enolates), amines, and alcohols.[8][9][10]

Theoretical studies of these reactions typically focus on mapping the potential energy surface to identify the transition state and calculate the activation energy. For example, in an aldol-type addition, the HOMO of the nucleophile attacks the LUMO localized on the central carbonyl carbon of DMOM.[1] DFT calculations can precisely model the geometry of the transition state, revealing the bond-forming distances and angles. This level of detail is critical for understanding stereoselectivity and predicting how modifications to the nucleophile or solvent will impact the reaction rate and outcome.

dot

Caption: Nucleophilic attack on the central carbonyl of DMOM.

Computational Methodology: A Practical Protocol

To provide actionable insights, we outline a standard workflow for theoretically investigating the reactivity of DMOM. This protocol details the steps to calculate the activation energy for a Diels-Alder reaction between DMOM and 1,3-butadiene.

Objective: Determine the activation barrier (ΔG‡) and reaction free energy (ΔG_rxn) for the [4+2] cycloaddition of DMOM and 1,3-butadiene.

Experimental Protocol:

-

Software and Method Selection:

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Methodology: Density Functional Theory (DFT) is well-suited for these systems.[4] The M06-2X functional is recommended for its robust performance with main-group thermochemistry and kinetics.[11]

-

Basis Set: The 6-31+G(d) basis set offers a good balance of accuracy and computational cost for initial optimizations.[12]

-

-

Geometry Optimization:

-

Construct the input files for 1,3-butadiene (in its s-cis conformation), DMOM, the anticipated transition state (TS), and the final product.

-

Perform full geometry optimizations for each species using the chosen DFT method (M06-2X/6-31+G(d)).

-

-

Transition State Verification:

-

For the optimized TS structure, perform a frequency calculation. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.[11]

-

The vibrational mode corresponding to this imaginary frequency should be visually inspected to confirm it represents the desired bond-forming/breaking process.

-

-

Minimum Energy Verification:

-

Perform frequency calculations on the optimized reactants and product. A true energy minimum will have zero imaginary frequencies.

-

-

Intrinsic Reaction Coordinate (IRC) Analysis:

-

To definitively confirm that the located TS connects the reactants and the product, perform an IRC calculation starting from the TS geometry.[11] This traces the minimum energy path downhill from the TS to both the reactant and product wells on the potential energy surface.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311++G(2d,2p).

-

-

Thermochemical Analysis:

-

Use the results from the frequency calculations (at the optimization level of theory) to obtain the Gibbs free energy corrections at a standard temperature (e.g., 298.15 K).

-

Calculate ΔG‡: ΔG‡ = G(TS) - [G(Butadiene) + G(DMOM)]

-

Calculate ΔG_rxn: ΔG_rxn = G(Product) - [G(Butadiene) + G(DMOM)]

-

dot

Caption: Computational workflow for reaction energy profiling.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results from computational studies should be summarized in a structured format.

| Species | Electronic Energy (Hartree) at 6-311++G(2d,2p) | Gibbs Free Energy Correction (Hartree) at 6-31+G(d) | Final Gibbs Free Energy (Hartree) |

| 1,3-Butadiene | Value | Value | Value |

| DMOM | Value | Value | Value |

| Transition State | Value | Value | Value |

| Product | Value | Value | Value |

Note: "Value" would be replaced with actual output data from the calculations.

From this table, the activation and reaction free energies can be easily calculated in Hartree and then converted to more common units like kcal/mol or kJ/mol.

Conclusion

Theoretical studies provide an indispensable lens through which to view the reactivity of Dimethyl 2-oxomalonate. By combining Frontier Molecular Orbital theory with quantitative DFT calculations, we can move beyond qualitative descriptions to a precise, predictive understanding of its behavior. This computational approach allows researchers to rationalize known reactivity, predict the outcomes of new transformations, and strategically design experiments, thereby accelerating the discovery and development of novel chemical entities. The methodologies outlined in this guide offer a robust framework for harnessing the power of computational chemistry to unlock the full synthetic potential of this remarkable building block.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate. BenchChem Technical Support.

-

Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 2-oxomalonate. PubChem Compound Database. Retrieved from [Link]

- Pardo, S. N., & Salomon, R. G. (1981). Diethyl oxomalonate. An improved synthesis. The Journal of Organic Chemistry.

-

ChemSynthesis. (2025). diethyl 2-oxomalonate. Retrieved from [Link]

-

Houk, K. N., et al. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. Accounts of Chemical Research. Available at: [Link]

-

Alabugin, I. V. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central. Available at: [Link]

- Ofial, A. R., et al. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. edoc.ub.uni-muenchen.de.

-

Wolfe, J. P., et al. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. PubMed Central. Available at: [Link]

-

MDPI. (n.d.). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Available at: [Link]

-

Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. Available at: [Link]

-

Chem Help ASAP. (2019). frontier molecular orbital analysis. YouTube. Available at: [Link]

-

MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. Retrieved from [Link]

-

Quigley, C. (2018). Malonates as Nucleophiles. YouTube. Available at: [Link]